1-(9H-fluoren-2-yl)-1H-pyrrole
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Overview
Description
1-(9H-fluoren-2-yl)-1H-pyrrole is an organic compound that combines the structural features of fluorene and pyrrole. Fluorene is a polycyclic aromatic hydrocarbon, while pyrrole is a five-membered heterocyclic compound containing nitrogen. This unique combination imparts interesting chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(9H-fluoren-2-yl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-bromofluorene with pyrrole in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The palladium-catalyzed cross-coupling reaction facilitates the formation of the C-C bond between the fluorene and pyrrole units.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(9H-fluoren-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(9H-fluoren-2-yl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-2-yl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary widely and are the subject of ongoing research.
Comparison with Similar Compounds
Fluorene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the pyrrole ring.
Pyrrole: A five-membered heterocyclic compound containing nitrogen, without the fluorene moiety.
1-(9H-fluoren-9-yl)-1H-pyrrole: A closely related compound with a different substitution pattern on the fluorene ring.
Uniqueness: 1-(9H-fluoren-2-yl)-1H-pyrrole is unique due to the combination of fluorene and pyrrole structures, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of novel materials and in various research applications.
Properties
Molecular Formula |
C17H13N |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)pyrrole |
InChI |
InChI=1S/C17H13N/c1-2-6-16-13(5-1)11-14-12-15(7-8-17(14)16)18-9-3-4-10-18/h1-10,12H,11H2 |
InChI Key |
WKZRXZHPAFCKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
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